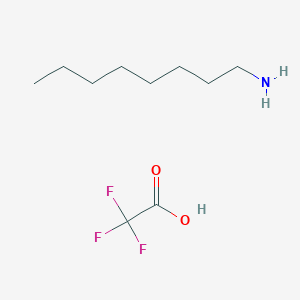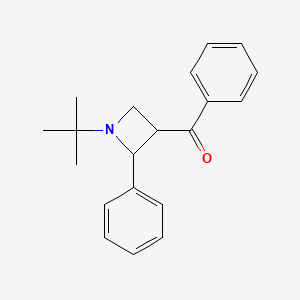
(1-tert-Butyl-2-phenyl-3-azetidinyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) is a complex organic compound with a unique structure that includes a ketone functional group, a tert-butyl group, a phenyl group, and an azetidinyl ring
Vorbereitungsmethoden
The synthesis of Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) involves multiple steps, typically starting with the preparation of the azetidinyl ring. The reaction conditions often require specific catalysts and solvents to ensure the correct configuration of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) can be compared with other similar compounds, such as:
Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl 2-naphthyl, trans- (8CI): This compound has a similar structure but differs in the position and type of substituents, leading to different chemical properties and applications.
Other azetidinyl ketones: These compounds share the azetidinyl ring but may have different substituents, affecting their reactivity and uses.
The uniqueness of Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) lies in its specific combination of functional groups and configuration, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
13943-11-8 |
|---|---|
Molekularformel |
C20H23NO |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
(1-tert-butyl-2-phenylazetidin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C20H23NO/c1-20(2,3)21-14-17(18(21)15-10-6-4-7-11-15)19(22)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3 |
InChI-Schlüssel |
ZCTKIUWMGOTRNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CC(C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



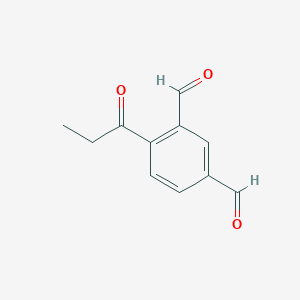
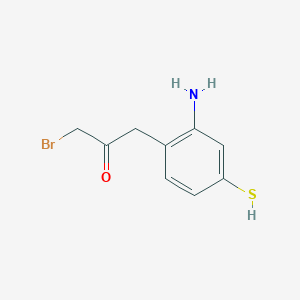

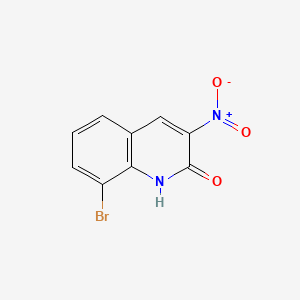


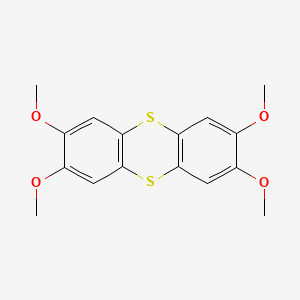

![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)

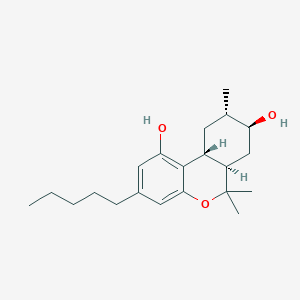
![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)
